molecular formula C22H22N4O4 B2664680 1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide CAS No. 941904-00-3

1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2664680
CAS No.: 941904-00-3
M. Wt: 406.442
InChI Key: RCTUBIDWXYAQKB-UHFFFAOYSA-N
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Description

1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, an oxazole ring, and a furan ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxazole and furan rings, followed by their integration into the piperidine framework. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide include other molecules with piperidine, oxazole, and furan rings. Examples include:

  • 1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxylate
  • 1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-cyano-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-4-2-3-5-18(14)28-13-16-6-7-19(29-16)21-25-17(12-23)22(30-21)26-10-8-15(9-11-26)20(24)27/h2-7,15H,8-11,13H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTUBIDWXYAQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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